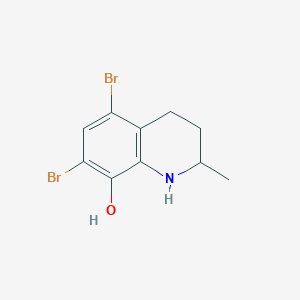

5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol

Description

Properties

Molecular Formula |

C10H11Br2NO |

|---|---|

Molecular Weight |

321.01 g/mol |

IUPAC Name |

5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |

InChI |

InChI=1S/C10H11Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3 |

InChI Key |

GXXSPDXYAPQZST-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(N1)C(=C(C=C2Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with 2-methylquinolin-8-ol or closely related quinoline derivatives. The key transformations include:

- Bromination at positions 5 and 7 of the quinoline ring.

- Partial hydrogenation to obtain the tetrahydroquinoline core.

- Introduction or preservation of the hydroxyl group at position 8.

- Methyl substitution at position 2.

These steps require careful control of reaction conditions to achieve regioselectivity and maintain functional group integrity.

Bromination of Quinoline Core

Selective bromination is crucial for introducing bromine atoms at the 5 and 7 positions. Common reagents and conditions include:

N-Bromosuccinimide (NBS) : Used for radical bromination under reflux conditions in solvents like carbon tetrachloride (CCl4). This method yields a mixture of brominated products, with 5,7-dibromo derivatives obtained in moderate to good yields (up to 71%) depending on conditions.

Oxidative Bromination : Using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also achieve bromination with high selectivity and yield (~83%).

Oxidation and Functional Group Transformations

- Selenium Dioxide Oxidation : Selenium dioxide (SeO2) is employed to oxidize methyl groups adjacent to the quinoline nitrogen, converting 2-methylquinolin-8-ol derivatives to aldehydes or hydroxylated intermediates. This reaction is typically conducted in pre-dried 1,4-dioxane with a small amount of water under reflux for extended periods (e.g., 24 hours).

Partial Hydrogenation to Tetrahydroquinoline

The conversion of quinoline derivatives to the corresponding 1,2,3,4-tetrahydroquinoline involves catalytic hydrogenation.

A reported method uses an iridium catalyst complexed with chiral diphosphine ligands (e.g., P-Phos) in tetrahydrofuran (THF) solvent under hydrogen atmosphere at room temperature for about 20 hours. This step yields optically pure 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol after purification by preparative high-performance liquid chromatography (HPLC).

Purification Techniques

Purification is commonly achieved by silica gel column chromatography for crude products after reaction workup.

For enantiomerically pure compounds, preparative chiral HPLC using Daicel OJ-H columns with hexanes/isopropanol eluents is employed, allowing separation of optical isomers.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | 5,7-Dibromo product, 5-71% yield | Radical bromination, moderate selectivity |

| Oxidation | Selenium dioxide, 1,4-dioxane, H2O, reflux | Aldehyde/hydroxylated intermediate | Prolonged reflux (24h) |

| Partial Hydrogenation | [Ir(COD)Cl]2 + chiral diphosphine ligand, THF, H2, rt, 20h | Tetrahydroquinoline derivative | Optical purity achieved via chiral HPLC |

| Purification | Silica gel chromatography; preparative chiral HPLC | Pure compound | Essential for isolating enantiomers |

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol has been investigated for its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Assays : In studies involving human cancer cell lines such as Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma), the compound demonstrated IC50 values ranging from 5 to 19 µM. These values suggest that it is more potent than traditional chemotherapeutics like cisplatin in certain contexts .

- Selectivity : The selectivity index of this compound was noted to be significantly higher in cancer cells compared to normal fibroblasts, indicating a potential for targeted cancer therapy .

Antibacterial Activity

The antibacterial properties of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol have also been explored extensively.

Findings:

- Mechanism of Action : The compound acts as a bactericidal agent by targeting essential proteins involved in bacterial cell division. For instance, it has been shown to inhibit the FtsZ protein in Gram-positive bacteria .

- Efficacy Against Pathogens : In vitro studies reported inhibition zones against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, with MIC values indicating effective concentrations for antimicrobial action .

Antiviral Activity

Recent studies have highlighted the potential antiviral applications of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol.

Research Insights:

- HIV Inhibition : The compound has been tested against HIV strains in laboratory settings. Results showed promising antiviral activity with EC50 values indicating effective suppression of viral replication .

Summary of Biological Activities

| Activity Type | Target Pathogen/Cell Line | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | Hep3B (liver), A549 (lung) | 5–19 µM | More potent than cisplatin |

| Antibacterial | Staphylococcus aureus | MIC < 1 × 10^-6 mL | Targets FtsZ protein |

| Antiviral | HIV | EC50 = 3.13–16.48 µM | Effective against multiple strains |

Mechanism of Action

The mechanism of action of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with molecular targets and pathways within cells. For instance, in anticancer research, the compound forms complexes with lanthanides that inhibit telomerase activity and induce DNA damage-mediated apoptosis in cancer cells . Additionally, it can generate reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Research Findings

Enantiomer-Specific Activity: The R-enantiomer (91b1) of 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol exhibits enhanced membrane permeability and antitumor efficacy compared to the S-enantiomer, highlighting the role of stereochemistry in biological activity .

Planarity vs. Flexibility: The non-hydrogenated parent compound (5,7-Dibromo-2-methylquinolin-8-ol) forms planar dimers via O–H⋯N bonds, whereas the tetrahydroquinoline derivative’s reduced aromaticity may improve solubility and target interaction .

Antibacterial vs. Antitumor Activity: Acetamide derivatives (e.g., ) prioritize antibacterial applications, while hydrogenated brominated tetrahydroquinolines target anticancer pathways .

Biological Activity

5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is a synthetic compound belonging to the tetrahydroquinoline family. Its structure features two bromine atoms at the 5 and 7 positions and a methyl group at the 2 position of the tetrahydroquinoline ring. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research.

The molecular formula for 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is C10H11Br2NO. Its chemical structure can be represented as follows:

Anticancer Properties

Research indicates that 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) . The compound's mechanism involves inducing oxidative stress in cancer cells, which leads to mitochondrial dysfunction and apoptosis.

Case Studies

- Cell Cycle Disruption : In a specific case involving A2780 cells, the compound was shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production. This resulted in significant cell cycle arrest and apoptosis .

- Comparative Efficacy : In a comparative study of several tetrahydroquinoline derivatives, 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol exhibited IC50 values ranging from 5.4 to 17.2 µM across different cancer cell lines . This indicates a potent cytotoxic effect relative to other compounds in its class.

The biological activity of this compound is primarily attributed to its ability to generate ROS within cancer cells. The induced oxidative stress disrupts cellular homeostasis and promotes apoptosis through mitochondrial pathways. Additionally, the presence of bromine atoms enhances its reactivity and potential interaction with cellular targets.

Table of Biological Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 6.5 | Induces apoptosis via ROS |

| A2780 | 5.4 | Mitochondrial dysfunction |

| HT-29 | 10.2 | Cell cycle arrest |

| MSTO-211H | 15.0 | Increased oxidative stress |

Comparative Studies

Recent studies have compared the biological activity of various tetrahydroquinoline derivatives:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol | 5.4 | Anticancer |

| Quinolin-chlorobenzothiazoate | 0.6 | Cytotoxic against HCT-116 |

| Other derivatives | Varies | Antioxidant/Cytostatic |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via bromination of 8-hydroxy-2-methylquinoline using bromine in methanol (MeOH) with NaHCO₃ as a base. After stirring, Na₂SO₃ is added to quench excess bromine. The crude product is filtered, washed, and recrystallized from ethanol to yield single crystals suitable for X-ray analysis . Purification via slow evaporation of acetone or ethanol solutions enhances crystallinity and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer : X-ray crystallography is critical for resolving the planar molecular structure and non-covalent interactions (e.g., O–H⋯N hydrogen bonds, Br⋯Br halogen contacts). NMR spectroscopy (¹H/¹³C) confirms substitution patterns and hydrogen environments. Refinement protocols include geometrically positioning H atoms with riding models and isotropic displacement parameters (Uiso) .

Q. How can key physicochemical properties (e.g., logP, solubility) be experimentally determined for this compound?

- Methodological Answer : LogP values are calculated using Crippen’s fragmentation method, while solubility (log10ws) is derived from McGowan’s molecular volume (mcvol). Experimental validation involves HPLC or shake-flask methods under controlled pH and temperature. These parameters inform bioavailability and environmental fate studies .

Advanced Research Questions

Q. How can non-covalent interactions (e.g., halogen bonding, hydrogen bridges) in crystal packing be systematically analyzed?

- Methodological Answer : X-ray diffraction data reveal Br⋯Br (Type I halogen interactions: 3.63 Å, θ = 143.3°) and O–H⋯N hydrogen bonds (2.71 Å, θ = 157°). Computational tools like Hirshfeld surface analysis or CrystalExplorer quantify interaction contributions. Compare packing motifs with parent compounds (e.g., 8-hydroxyquinoline) to distinguish intrinsic vs. crystal-packing effects .

Q. What strategies are effective for designing transition metal complexes using this compound as a ligand?

- Methodological Answer : The phenolic oxygen and quinoline nitrogen serve as donor atoms. Coordinate to metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures under inert atmospheres. Monitor complex stability via UV-Vis titration and cyclic voltammetry. Compare coordination modes with analogous 8-hydroxyquinoline derivatives .

Q. How should contradictory crystallographic or spectroscopic data be resolved (e.g., varying bond angles, unexpected substituent effects)?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray vs. DFT : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries.

- NMR vs. MS : Confirm molecular weight via high-resolution mass spectrometry (HRMS) if isotopic patterns conflict with NMR data.

- Thermal analysis : Use DSC/TGA to detect polymorphic transitions affecting crystallographic parameters .

Q. What mechanistic insights explain the regioselective bromination at the 5,7-positions?

- Methodological Answer : The electron-rich quinoline ring directs electrophilic bromination. Computational studies (e.g., Fukui function analysis) identify nucleophilic sites. Experimentally, monitor reaction intermediates via <sup>1</sup>H NMR kinetics or in-situ IR. Compare with bromination of methyl-free analogs to assess steric/electronic effects of the 2-methyl group .

Q. How can theoretical frameworks (e.g., coordination chemistry, QSAR) guide the design of bioactive derivatives?

- Methodological Answer : Align synthesis with structure-activity relationship (SAR) models:

- Metal complexes : Leverage ligand field theory to predict metal-binding affinity and redox activity.

- Antimicrobial activity : Use molecular docking to screen derivatives against bacterial targets (e.g., DNA gyrase).

- Environmental fate : Apply QSAR to estimate biodegradability based on substituent electronegativity and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.